3-[(3-Chlorophenyl)methoxy]pyridin-2-amine

Lipophilicity Physicochemical property Fragment-based drug design

SAR optimization around 2-aminopyridine hinge binders often fails due to regioisomeric impurities or misplaced substituents. This research-grade building block (C₁₂H₁₁ClN₂O, MW 234.68) solves both issues. - Regioisomerically unambiguous: defined 3-benzyloxy attachment (no 4- or 5-substituted impurities) - Enhanced lipophilicity (ClogP 3.0 vs 2.2 for des-chloro analog) for deep hydrophobic pocket access - Meta-chlorine enables halogen-bond donation not possible in unsubstituted parent scaffold - 95% HPLC purity, stored 2-8°C under desiccation, ready for fragment library enrichment or API intermediate QC

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 107229-62-9
Cat. No. B3045442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Chlorophenyl)methoxy]pyridin-2-amine
CAS107229-62-9
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COC2=C(N=CC=C2)N
InChIInChI=1S/C12H11ClN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15)
InChIKeyFHXFIGNXAAISEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Baseline for Procurement


3-[(3-Chlorophenyl)methoxy]pyridin-2-amine is a disubstituted pyridine small molecule (C₁₂H₁₁ClN₂O, MW 234.68 g/mol) that belongs to the 2-aminopyridine ether class. The 3-benzyloxy motif on the pyridine ring is a privileged fragment in kinase and metalloprotease inhibitor design, while the meta-chlorine on the pendant phenyl ring introduces a discrete electronic and steric handle absent from the parent benzyloxy analog [1]. Commercial sourcing indicates typical purity of 95% (HPLC), stored at 2–8°C under desiccation, positioning it as a research-grade building block suitable for fragment elaboration and SAR exploration .

Workflow Fragment-based library enrichment Rule-of-Three compliant scaffold
Scaffold 3-benzyloxy-2-aminopyridine core Validated kinase hinge-binding motif
Selection Logic Meta-chlorine as halogen-bond handle Reported lipophilicity advantage for SAR expansion
Procurement Well-characterized synthetic route 95% HPLC purity; broader vendor coverage

Why Generic Substitution with Closest Analogs Fails


The 2-aminopyridine scaffold is sensitive to both the position of the benzyloxy attachment on the pyridine ring and the substitution pattern on the pendant phenyl ring. Moving the benzyloxy group from the 3- to the 4- or 5-position abolishes the intramolecular hydrogen-bond network between the 2-amino group and the ether oxygen, which is critical for orientation within certain kinase ATP pockets [1]. Likewise, the meta-chlorine substituent provides a dipole moment and halogen-bond donor capacity that the unsubstituted 3-(benzyloxy)pyridin-2-amine cannot access, directly impacting target engagement and lipophilicity-dependent ADME parameters [2]. These structural differences translate into quantitative binding and property shifts that prevent generic substitution without experimental re-validation.

Attribute
Target: 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine
Substitute Risk
Substitution 3-position benzyloxy on pyridine
Optimal vector for hinge-binding and lipophilic pocket occupancy
4- or 5-substituted regioisomers project ether into solvent or clash with gatekeeper
Pendant ring meta-Chlorophenyl
Halogen-bond donor; XLogP3 = 3.0; tPSA = 52.0 Ų
Des-chloro analog (XLogP3 = 2.2) lacks halogen-bond capacity; lipophilicity profile may not transfer
Synthetic access From 2-aminopyridin-3-ol
Well-characterized Williamson ether synthesis; multi-vendor availability
4-substituted isomer requires less accessible starting materials; supply chain risk may differ

Quantified Differentiation from Closest Analogs


Lipophilicity Shift from Meta-Chlorine Substitution

The predicted octanol-water partition coefficient (XLogP3) of 3-[(3-chlorophenyl)methoxy]pyridin-2-amine is 3.0, which is 0.8 log units higher than that of the des-chloro analog 3-(benzyloxy)pyridin-2-amine (XLogP3 = 2.2) [1][2]. This shift is consistent with the Hansch π value of aromatic chlorine (+0.71) and places the compound in a lipophilicity range more compatible with passive membrane permeability while retaining fragment-like character (MW < 250). The 4-chlorophenyl regioisomer (CAS 88150-95-2) has a nearly identical calculated LogP of 2.8, but its altered substitution position on the pyridine ring confers a different topological polar surface area (tPSA) of 48.9 Ų versus 52.0 Ų for the 3-substituted isomer, indicating differential hydrogen-bonding capacity .

Lipophilicity shift
Cross-study comparable
ΔXLogP3 = +0.8 vs des-chloro analog
ΔtPSA = +3.1 Ų vs 5-substituted isomer
Supports lipophilicity-dependent permeability screening and fragment library gap-filling at ClogP 2.5–3.0
Predicted values from PubChem XLogP3 model; experimental validation recommended
Lipophilicity Physicochemical property Fragment-based drug design

Kinase Inhibitory Activity of Chlorinated vs Non-Chlorinated Fragment

The des-chloro parent 3-(benzyloxy)pyridin-2-amine displays an IC₅₀ of approximately 130 μM against p38α MAP kinase in a radiometric phosphorylation assay, classifying it as a weak fragment hit [1]. While direct p38α IC₅₀ data for 3-[(3-chlorophenyl)methoxy]pyridin-2-amine are not publicly disclosed, the meta-chlorine is predicted to engage in halogen bonding with backbone carbonyls in the hinge region, a contact that is geometrically inaccessible to the unsubstituted benzyloxy analog [2]. In related kinase fragment series, introduction of a meta-chlorine on the pendant phenyl ring has been shown to improve binding affinity by 2–10 fold through enthalpy-driven halogen- bonding interactions, as demonstrated in published fragment-to-lead campaigns against DYRK1A and LTA4H [3].

Kinase activity context
Class-level inference
Target: No public IC₅₀ data
Des-chloro parent: IC₅₀ ≈ 130 μM (p38α MAPK)
Class SAR: 2–10× affinity gain with meta-Cl
Halogen-bond potential supports kinase fragment optimization; quantitative confirmation pending
Class-level SAR from DYRK1A/LTA4H campaigns; data to verify for specific kinase targets
Kinase inhibition p38α MAPK Fragment-based screening

Positional Isomer Specificity in Kinase Scaffolds

In the synthesis of multisubstituted pyridin-3-amine kinase inhibitors targeting FGFR and RET, the 3-position benzyloxy attachment is essential to extend into a lipophilic pocket while preserving the 2-amino group for hinge-binding interactions [1]. Moving the benzyloxy group to the 4- or 5-position disrupts this vector geometry: 4-substituted isomers project the ether into solvent-exposed regions, while 5-substituted isomers clash with the gatekeeper residue. Concretely, compound 3m from the pyridin-3-amine multitargeted kinase inhibitor series (J. Med. Chem. 2017) exploits the 3-benzyloxy architecture to achieve nanomolar inhibition of FGFR1–3 and showed tumor growth inhibition of 66.1% in NCI-H1581 NSCLC xenografts [2]. The 3-[(3-chlorophenyl)methoxy] variant provides the same pharmacophoric geometry as the 3-benzyloxy core used in 3m, whereas the 4- and 5-substituted isomers cannot productively occupy the same binding site.

Isomer specificity
Class-level inference
3-substituted architecture matches FGFR/RET inhibitor pharmacophore
4-/5-substituted isomers: incompatible vector geometry
Positional isomer is critical for kinase hinge-binding geometry; 4- or 5-substitution invalidates SAR trajectory
In vivo model-response data (TGI = 66.1%) reported for 3-substituted pyridin-3-amine series; model context requires review
Synthetic intermediate Regioselectivity Kinase inhibitor scaffold

Purity Specification and Storage Stability Benchmarking

3-[(3-Chlorophenyl)methoxy]pyridin-2-amine is available from multiple distributors at 95% purity (HPLC), with a recommended storage temperature of 2–8°C under sealed, desiccated conditions . This specification is comparable to the 4- and 5-substituted isomers, which also report 95% purity . However, the 3-substituted isomer benefits from a well-characterized synthetic route starting from commercially available 2-aminopyridin-3-ol and 3-chlorobenzyl bromide, enabling reproducible procurement at >95% purity via standard Williamson ether synthesis . The 4-substituted analog, by contrast, requires less accessible starting materials and is less commonly stocked, resulting in longer lead times and higher procurement risk.

Purity specification
Data to verify
Purity: 95% (HPLC)
Storage: 2–8°C, sealed dry
Synthesis: Williamson ether route
Supports reproducible procurement; broader vendor coverage may reduce supply chain risk vs 4-substituted isomer
Commercial catalog specifications; independent verification advised per procurement cycle
Purity Storage stability Procurement specification

Fragment Library Profiling and Rule-of-Three Compliance

Fragment libraries require strict adherence to the Astex Rule-of-Three (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine satisfies all Ro3 criteria (MW = 234.68, XLogP3 = 3.0, HBD = 2, HBA = 3) [1]. The des-chloro analog 3-(benzyloxy)pyridin-2-amine (MW = 200.24, XLogP3 = 2.2) is also Ro3-compliant but offers lower lipophilicity for hit expansion, while the 5-substituted chlorophenyl isomer has identical MW and LogP but a different pharmacophoric geometry (see Evidence Item 3). For fragment-based screening against targets requiring balanced lipophilicity for membrane penetration (e.g., intracellular kinases, GPCRs), the meta-chlorinated fragment provides a more advantageous starting point than the des-chloro parent.

Fragment compliance
Cross-study comparable
MW = 234.68, XLogP3 = 3.0
HBD = 2, HBA = 3
Rotatable bonds = 4, tPSA = 52.0 Ų
ΔClogP = +0.8 vs des-chloro analog
Rule-of-Three compliant; fills ClogP 2.5–3.0 gap in fragment libraries for intracellular target screening
Calculated descriptors; experimental logP/logD measurement supports property-based library curation
Fragment-based drug discovery Rule-of-Three Physicochemical property

Procurement-Intended Application Scenarios


Fragment-Based Screening for Kinase and Metalloprotease Targets

With a ClogP of 3.0 and fragment-compliant molecular weight (234.68 Da), 3-[(3-chlorophenyl)methoxy]pyridin-2-amine is suitable for fragment library enrichment targeting intracellular kinases and LTA4H-class metalloproteases where the des-chloro fragment (ClogP 2.2) is insufficiently lipophilic to access deep hydrophobic pockets [1]. The 2-aminopyridine core is a validated hinge-binding motif, and the meta-chlorine provides a halogen-bond donor for improved affinity without requiring scaffold hopping [2].

Synthetic Intermediate for Multitargeted Kinase Inhibitors

The 3-benzyloxy-2-aminopyridine architecture is the core scaffold of a published series of multitargeted kinase inhibitors with proven in vivo antitumor activity (TGI = 66.1% in NCI-H1581 NSCLC xenografts) [3]. 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine serves as a direct synthetic precursor for elaborate N-aryl and N-alkyl derivatives, enabling rapid SAR expansion without altering the critical 3-benzyloxy vector geometry that confers FGFR subtype selectivity [4].

Calibration Standard for LogP-Dependent ADME Assays

The experimentally predictable LogP shift (+0.8 units) introduced by meta-chlorination on the benzyloxy ring makes the compound a useful reference standard for calibrating chromatographic LogP measurements (e.g., HPLC-based hydrophobicity index) in early ADME profiling of chlorinated heterocyclic series . Its intermediate lipophilicity (ClogP 3.0) places it at the boundary of fragment- and lead-like space, serving as a threshold marker for permeability classification.

Regioisomeric Purity Control in Process Chemistry

During scale-up of 3-substituted pyridin-2-amine derivatives, the presence of 4- or 5-substituted regioisomers is a known impurity risk. 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine, with its well-defined synthetic route from 2-aminopyridin-3-ol (which precludes 4- or 5-substitution), provides regioisomerically unambiguous material for use as an analytical reference standard in HPLC method development and quality control of multi-kilogram API campaigns .

Application
Selection Property
Validation Focus
Fragment-based kinase screening
ClogP 3.0 with halogen-bond handle; Rule-of-Three compliant scaffold
Hinge-binding motif validation; lipophilicity-dependent permeability review
Multitargeted kinase inhibitor synthesis
3-benzyloxy-2-aminopyridine scaffold geometry
FGFR subtype selectivity context; model-response endpoint review
LogP-dependent ADME calibration
Predictable ΔXLogP3 = +0.8 from meta-chlorination
Chromatographic LogP method verification; permeability classification threshold
Regioisomeric purity control
Unambiguous 3-substitution from 2-aminopyridin-3-ol route
HPLC method development; isomer-identity confirmation in process chemistry
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